molecular formula C8H8N4S B3333320 4-(2-Aminothiazol-5-yl)pyridin-2-amine CAS No. 959986-20-0

4-(2-Aminothiazol-5-yl)pyridin-2-amine

Cat. No.: B3333320
CAS No.: 959986-20-0
M. Wt: 192.24 g/mol
InChI Key: YUKUKLYUGRFIQX-UHFFFAOYSA-N
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Description

4-(2-Aminothiazol-5-yl)pyridin-2-amine is a novel heterocyclic compound of interest in medicinal chemistry and drug discovery research. This molecule features a 2-aminothiazole scaffold linked to a 2-aminopyridine moiety, a structure recognized for its potential in modulating various biological targets. The 2-aminothiazole core is a privileged structure in pharmacology and is found in several clinically applied anticancer agents, serving as a key scaffold for the development of small molecule therapeutics . Researchers are exploring this compound and its derivatives primarily in the field of oncology. Its potential mechanism of action may involve the allosteric inhibition of specific protein kinases, such as CK2, a target implicated in cell proliferation and survival pathways . Similar 2-aminothiazole derivatives have been shown to induce apoptosis and cell death in cancer cell lines, highlighting the therapeutic relevance of this chemical class . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should refer to the corresponding Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

5-(2-aminopyridin-4-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-7-3-5(1-2-11-7)6-4-12-8(10)13-6/h1-4H,(H2,9,11)(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKUKLYUGRFIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=CN=C(S2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296663
Record name 4-(2-Amino-5-thiazolyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959986-20-0
Record name 4-(2-Amino-5-thiazolyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959986-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Amino-5-thiazolyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminothiazol-5-yl)pyridin-2-amine typically involves the reaction of 2-aminothiazole with 2-chloropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the thiazole attacks the chloropyridine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminothiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 4-(2-Aminothiazol-5-yl)pyridin-2-amine is its potential as an anticancer agent. Studies have indicated that this compound can inhibit specific cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical regulators of the cell cycle. Inhibiting these kinases can lead to reduced proliferation of cancer cells, making it a valuable candidate for cancer therapy .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells and disruption of key signaling pathways associated with cell survival and proliferation. For instance, it has shown efficacy against various cancer cell lines, including breast, leukemia, and lung cancer cells .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of bacterial and fungal strains. The compound's ability to inhibit bacterial cell wall synthesis and interfere with essential enzymes makes it a promising candidate for developing new antimicrobial agents .

Case Studies
Recent studies have reported its effectiveness against resistant strains of bacteria, suggesting that it may help combat antibiotic resistance—a growing concern in modern medicine. Additionally, compounds derived from this scaffold have been evaluated for their antitubercular properties, indicating a broad spectrum of antimicrobial activity .

Material Science

Beyond its biological applications, this compound is also being explored in material science for its potential use in developing new materials with specific electronic or optical properties. The unique combination of thiazole and pyridine rings contributes to the compound's distinct electronic characteristics, making it suitable for applications in organic electronics and photonic devices.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-amino thiazole with 2-chloropyridine under basic conditions. This method can be optimized for higher yields using continuous flow reactors or automated systems in industrial settings.

Mechanism of Action

The mechanism of action of 4-(2-Aminothiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield/Purity Reference
5-(Pyridin-4-yl)thiazol-2-amine Thiazole linked to pyridin-4-yl C₈H₇N₃S 177.23 N/A 99% purity (HPLC)
5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine Methyl group on thiazole ring C₉H₉N₃S 191.25 N/A Commercial grade
APY2 (Benzothiazole-pyrimidine hybrid) 4-Tolyl group on pyrimidine C₁₈H₁₅N₅OS 349.41 304–306 63% yield
APY7 (Benzothiazole-pyrimidine hybrid) 4-Chlorophenyl on pyrimidine C₁₇H₁₂ClN₅S 353.83 262–264 74% yield
Compound 7 () Morpholinosulfonyl-phenyl substituent C₂₃H₂₄N₆O₂S₂ 488.61 98–99 38% yield

Key Observations:

Positional Isomerism: 5-(Pyridin-4-yl)thiazol-2-amine differs from the target compound in the pyridine-thiazole linkage (4-position vs.

Substituent Effects :

  • Methyl groups (e.g., 5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine ) introduce steric hindrance, possibly reducing solubility but enhancing metabolic stability.
  • Electron-withdrawing groups (e.g., 4-chlorophenyl in APY7 ) increase molecular polarity and may improve target affinity.

Hybrid Systems : Benzothiazole-pyrimidine hybrids (APY2, APY7 ) exhibit higher molecular weights and melting points due to extended aromatic systems, which could influence pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Aminothiazol-5-yl)pyridin-2-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic Substitution : React 2-aminothiazole derivatives with halogenated pyridines under basic conditions (e.g., NaOH) at room temperature. This approach is analogous to the synthesis of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives .

  • Microwave-Assisted Synthesis : Utilize microwave irradiation (e.g., 120°C in ethylene glycol) to accelerate reactions involving pyridin-2-amine and thiazole precursors, improving yields (62–78%) compared to conventional methods .

  • Base-Catalyzed Elimination : For dithiazole-containing analogs, employ bases like triethylamine to facilitate HCl elimination during cyclization, as seen in the synthesis of (dithiazolylidene)pyridin-2-amine derivatives .

    • Optimization Factors :
ParameterImpactExample
SolventPolarity affects reaction kineticsDMSO-d6 for NMR-compatible synthesis
TemperatureHigher temps reduce reaction timeMicrowave irradiation vs. reflux
CatalystNaOH vs. TMOA for regioselectivity

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • 1H NMR Analysis : Use 600 MHz DMSO-d6 to resolve aromatic protons (δ 6.5–8.5 ppm) and amine signals (δ 4.0–5.5 ppm). Compare with analogs like 5-(4-morpholinophenyl)pyridin-2-amine for structural validation .
  • LCMS (ESI) : Confirm molecular weight (e.g., M+H+ = ~261–263 Da) and purity. Fragmentation patterns help identify thiazole-pyridine linkages .
  • TLC Monitoring : Track reaction progress using silica gel plates and UV visualization, especially for intermediates like 2-benzothiazolyl guanidine .

Advanced Research Questions

Q. How do structural modifications at the pyridine and thiazole rings influence kinase inhibitory activity?

  • Key Findings :

  • Para-Substitution on Aniline : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position enhances Aurora kinase inhibition (Kᵢ = 8–9 nM). This aligns with SAR studies on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives .
  • Morpholine/Piperidine Moieties : Adding morpholine to the pyridine ring improves solubility and selectivity for p38 MAPK and DLK kinases, as seen in compound B9K (IC₅₀ < 100 nM) .
    • Data Contradictions :
  • While -CF₃ groups boost Aurora kinase inhibition, they may reduce solubility, complicating in vivo applications. Balancing hydrophobicity and potency requires iterative design .

Q. What computational and experimental strategies resolve contradictions in biological assay data?

  • Molecular Docking : Use AutoDock or Schrödinger to model interactions with kinase ATP-binding pockets. For example, pyridin-2-amine derivatives show hydrogen bonding with Aurora A’s Lys162 residue .
  • In Vivo Validation : Address discrepancies between in vitro and in vivo efficacy by optimizing pharmacokinetics. Lead compound CYC116 (from ) achieved oral bioavailability and progressed to Phase I trials despite initial solubility challenges.
  • Table: Key Bioactivity Parameters

CompoundTargetKᵢ/IC₅₀ (nM)Selectivity Ratio (Aurora A/B)
18 (CYC116)Aurora A/B8.0 / 9.21.15
B9Kp38 MAPK85N/A

Q. How can microwave irradiation and green chemistry principles improve the synthesis of this compound?

  • Microwave Advantages :

  • Reduced reaction time (30 mins vs. 24 hrs) and higher yields (e.g., 78% for imidazo[1,2-a]pyridin-2-ones) .
  • Enhanced regioselectivity in cyclization steps, minimizing byproducts .
    • Solvent Selection : Replace DMF with biodegradable solvents (e.g., ethanol or PEG-400) to align with green chemistry goals, as demonstrated in thiadiazole syntheses .

Methodological Resources

  • Spectral Libraries : Reference NMR shifts from DMSO-d6 studies in .
  • Kinase Assay Protocols : Follow cell-based screening methods from using histone H3 phosphorylation as a mitotic marker.
  • Computational Tools : MOE or PyMOL for docking studies; Gaussian09 for DFT-based electronic structure analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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